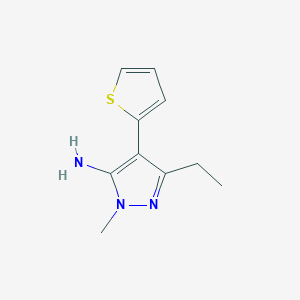
3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains a pyrazole ring substituted with ethyl, methyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: The ethyl and methyl groups can be introduced through alkylation reactions.
Thiophene substitution: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials, such as polymers or electronic devices.
Mechanism of Action
The mechanism of action of 3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound could influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-1-methyl-4-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a thiophene group.
3-ethyl-1-methyl-4-(furan-2-yl)-1H-pyrazol-5-amine: Similar structure but with a furan group instead of a thiophene group.
3-ethyl-1-methyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine: Similar structure but with a pyridine group instead of a thiophene group.
Uniqueness
3-ethyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the thiophene group, which can impart different electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
5-ethyl-2-methyl-4-thiophen-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-3-7-9(8-5-4-6-14-8)10(11)13(2)12-7/h4-6H,3,11H2,1-2H3 |
InChI Key |
NVVWEHXGMSTBSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1C2=CC=CS2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



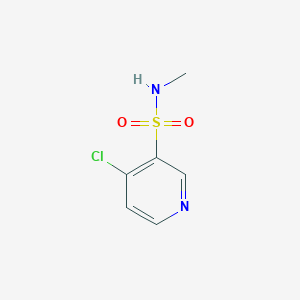
![5-[(2-Methylbut-3-YN-2-YL)amino]furan-2-carboxylic acid](/img/structure/B13313896.png)
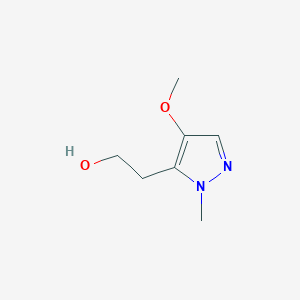
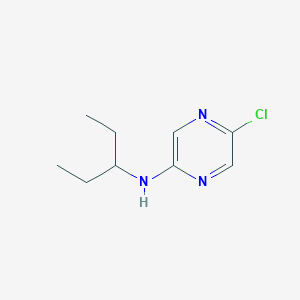
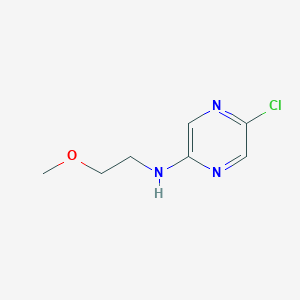
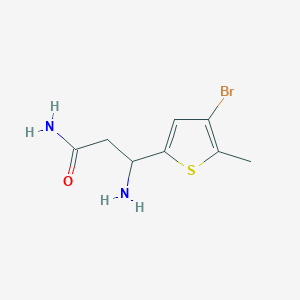
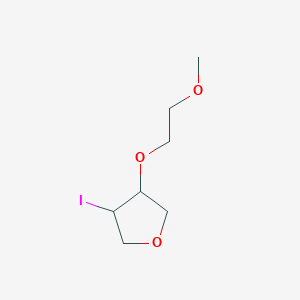
amine](/img/structure/B13313959.png)
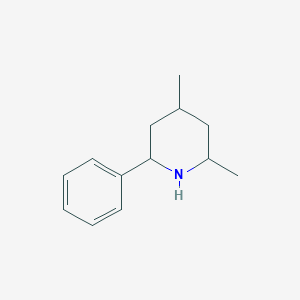
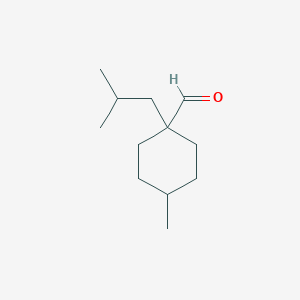
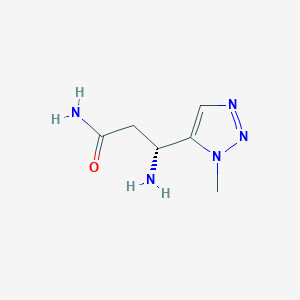
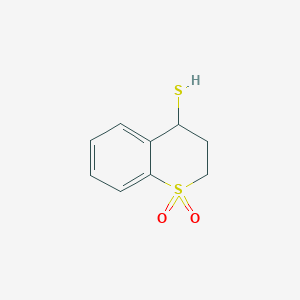
![3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B13313979.png)
